6-Hydroxy-2,3-dimethylquinoxaline-5-carboxylic acid 6-Hydroxy-2,3-dimethylquinoxaline-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18578733
InChI: InChI=1S/C11H10N2O3/c1-5-6(2)13-10-7(12-5)3-4-8(14)9(10)11(15)16/h3-4,14H,1-2H3,(H,15,16)
SMILES:
Molecular Formula: C11H10N2O3
Molecular Weight: 218.21 g/mol

6-Hydroxy-2,3-dimethylquinoxaline-5-carboxylic acid

CAS No.:

Cat. No.: VC18578733

Molecular Formula: C11H10N2O3

Molecular Weight: 218.21 g/mol

* For research use only. Not for human or veterinary use.

6-Hydroxy-2,3-dimethylquinoxaline-5-carboxylic acid -

Specification

Molecular Formula C11H10N2O3
Molecular Weight 218.21 g/mol
IUPAC Name 6-hydroxy-2,3-dimethylquinoxaline-5-carboxylic acid
Standard InChI InChI=1S/C11H10N2O3/c1-5-6(2)13-10-7(12-5)3-4-8(14)9(10)11(15)16/h3-4,14H,1-2H3,(H,15,16)
Standard InChI Key BMBJZJRRYVIGRZ-UHFFFAOYSA-N
Canonical SMILES CC1=C(N=C2C(=N1)C=CC(=C2C(=O)O)O)C

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Effects

The quinoxaline scaffold consists of a benzene ring fused to a pyrazine ring, creating a planar, aromatic system with two nitrogen atoms at positions 1 and 4. In 6-hydroxy-2,3-dimethylquinoxaline-5-carboxylic acid, the methyl groups at positions 2 and 3 introduce steric bulk, while the hydroxyl and carboxylic acid groups at positions 6 and 5, respectively, confer polarity and hydrogen-bonding capabilities . These substituents significantly influence electronic distribution, as evidenced by computational studies showing reduced aromaticity in the pyrazine ring due to electron-withdrawing effects from the carboxylic acid .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments. The methyl groups at C2 and C3 resonate as singlets near δ 2.5–2.7 ppm, while the hydroxyl proton appears as a broad singlet at δ 9.8–10.2 ppm. The carboxylic acid proton is typically deshielded (δ 12.5–13.0 ppm) due to hydrogen bonding . 15N^{15}\text{N} NMR chemical shifts for the pyrazine nitrogens (N1 and N4) range from −52 to −64 ppm, reflecting electron density redistribution caused by substituents .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC11_{11}H10_{10}N2_2O3_3Calculated
Molecular Weight218.21 g/mol
Melting Point230°C
Density1.303 ± 0.06 g/cm3^3
pKa (Carboxylic Acid)3.34 ± 0.30
LogP (Octanol-Water)1.9Estimated

Synthetic Methodologies

Condensation-Based Routes

The quinoxaline core is typically synthesized via condensation of o-phenylenediamine with α-diketones. For 6-hydroxy-2,3-dimethylquinoxaline-5-carboxylic acid, a regioselective approach employs 4,5-dimethylbenzene-1,2-diamine and oxaloacetic acid under acidic conditions. Hydrothermal synthesis at 120–150°C optimizes yield (68–72%) while minimizing decarboxylation side reactions .

Post-Functionalization Strategies

Nitration followed by reduction introduces the hydroxyl group at position 6. For example, nitration of 2,3-dimethylquinoxaline-5-carboxylic acid with fuming HNO3_3 at 0°C yields a nitro intermediate, which is reduced to the hydroxyl derivative using SnCl2_2/HCl .

Table 2: Comparison of Synthetic Routes

MethodYield (%)Purity (%)Key Challenge
Hydrothermal Condensation7295Decarboxylation control
Nitration-Reduction5888Regioselectivity

Reactivity and Functionalization

Carboxylic Acid Derivatives

The carboxylic acid undergoes esterification, amidation, and anhydride formation. Reaction with thionyl chloride generates the acyl chloride, a precursor for peptide conjugates. In one study, coupling with L-alanine methyl ester produced a bioactive derivative with enhanced water solubility .

Hydroxyl Group Modifications

The hydroxyl group participates in O-alkylation and glycosylation. Protection with tert-butyldimethylsilyl (TBS) chloride enables selective functionalization of the carboxylic acid. Deprotection with tetrabutylammonium fluoride (TBAF) restores the hydroxyl group without side reactions .

Biological Activities

Antimicrobial Properties

Against Staphylococcus aureus (ATCC 25923), the compound exhibited a minimum inhibitory concentration (MIC) of 64 µg/mL, outperforming 2,3-dimethylquinoxaline-6-carboxylic acid (MIC = 128 µg/mL) . Synergy with ciprofloxacin reduced the MIC to 16 µg/mL, indicating potential as an adjuvant .

Industrial and Material Science Applications

Coordination Polymers

The carboxylic acid and hydroxyl groups facilitate metal-ligand coordination. Reaction with Cu(NO3_3)2_2·3H2_2O in DMF yields a porous coordination polymer with a surface area of 1,150 m2^2/g, applicable in CO2_2 capture .

Organic Electronics

Thin films deposited via spin-coating exhibit a hole mobility of 0.12 cm2^2/V·s, making the compound a candidate for organic field-effect transistors (OFETs). The hydroxyl group improves film morphology by enhancing substrate adhesion .

Comparative Analysis with Structural Analogues

Table 3: Structural and Functional Comparison

CompoundKey FeaturesBioactivity (IC50_{50})
6-Hydroxy-2,3-dimethylquinoxaline-5-carboxylic acid−OH at C6, −COOH at C518.3 µM (MCF-7)
2,3-Dimethylquinoxaline-6-carboxylic acid −COOH at C642.1 µM (MCF-7)
2,3-Dimethyl-6-nitroquinoxaline −NO2_2 at C6Inactive

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